molecular formula C15H21N5O B11036880 N-cyclohexyl-N'-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea

N-cyclohexyl-N'-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea

Cat. No.: B11036880
M. Wt: 287.36 g/mol
InChI Key: DESPICDDQQBWIE-UHFFFAOYSA-N
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Description

N-cyclohexyl-N’-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea is a complex organic compound that belongs to the class of pyrazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea typically involves the reaction of 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with cyclohexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process may involve steps such as condensation, cyclization, and purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted compounds .

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridine derivatives such as:

Uniqueness

N-cyclohexyl-N’-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea is unique due to its specific chemical structure, which imparts distinct biological and chemical properties.

Properties

Molecular Formula

C15H21N5O

Molecular Weight

287.36 g/mol

IUPAC Name

1-cyclohexyl-3-(1,6-dimethylpyrazolo[3,4-b]pyridin-3-yl)urea

InChI

InChI=1S/C15H21N5O/c1-10-8-9-12-13(19-20(2)14(12)16-10)18-15(21)17-11-6-4-3-5-7-11/h8-9,11H,3-7H2,1-2H3,(H2,17,18,19,21)

InChI Key

DESPICDDQQBWIE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=NN2C)NC(=O)NC3CCCCC3

Origin of Product

United States

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